3-(4-Fluorophenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
Description
3-(4-Fluorophenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-fluorophenyl group at the pyrazole C3 position and a 2-thienylmethylene substituent at the hydrazide moiety. Pyrazole-carbohydrazide hybrids are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C15H11FN4OS |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H11FN4OS/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(21)20-17-9-12-2-1-7-22-12/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
AMBYHXLEYVBZHA-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole core with a fluorophenyl group and a thienylmethylene moiety, contributing to its unique reactivity and biological profile. The general synthetic route involves:
- Formation of the Pyrazole Ring : This is typically achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Thienylmethylene Group : This can be accomplished via condensation reactions with thienyl aldehydes.
- Final Modifications : Subsequent steps may include functionalization to enhance solubility or bioactivity.
Biological Activities
Research has demonstrated that 3-(4-Fluorophenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide exhibits a range of biological activities, including:
- Anticancer Properties : Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines, including A549 lung cancer cells . The mechanism often involves the modulation of apoptotic pathways, leading to cell cycle arrest and increased cell death.
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating potential as an antibacterial agent. Its fluorinated structure appears to enhance its efficacy against resistant strains .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing the ability to inhibit pro-inflammatory cytokines in vitro.
Data Table of Biological Activities
Case Studies
- Anticancer Study : A series of pyrazole derivatives were synthesized and tested for their effects on A549 lung cancer cells. Among these, this compound exhibited significant growth inhibition and was identified as a potent apoptosis inducer .
- Antimicrobial Evaluation : The compound was evaluated against various Gram-positive and Gram-negative bacteria using disc diffusion methods. Results indicated that it possesses moderate to strong antibacterial activity, particularly against E. coli and S. aureus, suggesting its potential use in treating bacterial infections .
- Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives could significantly lower levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures, indicating their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Effects
The compound’s structural analogs differ primarily in substituents on the pyrazole ring and the hydrazide-linked aromatic systems. Key examples include:
Key Observations :
- Electron-Withdrawing vs.
- Planarity and Conformation : X-ray data for related pyrazoles (e.g., dihedral angles of 4.64–10.53° between pyrazole and aryl rings ) suggest moderate planarity, which may influence solubility and crystallinity.
- Steric Effects : Bulky groups like tert-butyl reduce conformational flexibility, whereas smaller substituents (e.g., fluorine) favor tighter packing in crystal lattices .
Biological Activity
3-(4-Fluorophenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the molecular formula , indicating its composition includes carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structure features a pyrazole ring , a thienylmethylene group , and a carbohydrazide functional group , which are crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : A series of pyrazole derivatives, including this compound, have been evaluated for their antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). Notably, compounds showed promising results in inhibiting prostate-specific antigen (PSA) expression, with some achieving an IC50 value as low as 18 μmol/L .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its structural components allow it to interact with microbial targets effectively .
- Anti-inflammatory Effects : Research suggests that pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2), contributing to their anti-inflammatory properties .
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Thienyl Group : The thienylmethylene moiety is incorporated via condensation reactions.
- Final Carbohydrazide Formation : This is accomplished by reacting the intermediate with hydrazine or its derivatives.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrazole and thienyl structure | Anticancer, Antimicrobial | Fluorine substitution enhances activity |
| 3-(4-Methylphenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide | Similar structure with methyl group | Antimicrobial | Methyl increases lipophilicity |
| 3-(Phenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide | Thienyl instead of furanyl | Anticancer | Different heterocyclic ring may alter activity |
Case Study: Antiproliferative Effects
In a study published in PubMed, several pyrazole derivatives were synthesized and tested for their antiproliferative activity against prostate cancer cell lines. Among these, the compound exhibited notable efficacy in inhibiting cell growth and PSA expression, highlighting its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in key cellular pathways. For instance, it may inhibit enzymes or receptors associated with tumor growth or microbial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
